molecular formula C13H15NO3 B2650870 Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate CAS No. 1820735-32-7

Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate

Cat. No.: B2650870
CAS No.: 1820735-32-7
M. Wt: 233.267
InChI Key: LMZMCAUQHBHMHS-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate is an organic compound with the molecular formula C13H15NO3 and a molecular weight of 233.27 g/mol . This compound is known for its unique structure, which includes a cyano group, a hydroxymethyl group, and an ethyl ester group attached to a phenyl ring. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate typically involves the reaction of ethyl cyanoacetate with 4-(hydroxymethyl)benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can inhibit enzyme activity or alter protein function, making it useful in drug design and biochemical research .

Comparison with Similar Compounds

    Ethyl 2-cyano-3-phenylpropanoate: Lacks the hydroxymethyl group, making it less reactive in certain biochemical applications.

    Methyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its solubility and reactivity.

    2-cyano-3-[4-(hydroxymethyl)phenyl]propanoic acid: The carboxylic acid analog, which has different reactivity and solubility properties.

Uniqueness: this compound is unique due to the presence of both a cyano group and a hydroxymethyl group, which provide distinct reactivity and versatility in chemical synthesis and biological applications .

Properties

IUPAC Name

ethyl 2-cyano-3-[4-(hydroxymethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-2-17-13(16)12(8-14)7-10-3-5-11(9-15)6-4-10/h3-6,12,15H,2,7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMZMCAUQHBHMHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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